6-アミノピリジン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

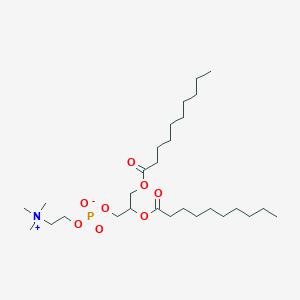

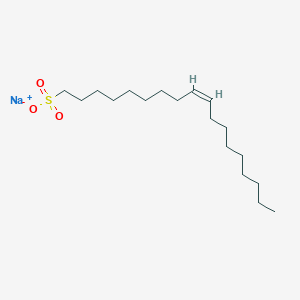

6-Aminopyridine-2-carboxamide is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Aminopyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Aminopyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminopyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗炎症作用

“6-アミノピリジン-2-カルボキサミド”はピリミジンの種類です . ピリミジンは、6員環の1位と3位に窒素原子を2つ含む芳香族複素環式化合物です . ピリミジンは、抗酸化、抗菌、抗ウイルス、抗真菌、抗結核、抗炎症など、さまざまな薬理作用を示します . ピリミジンの抗炎症作用は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、いくつかのインターロイキンなど、特定の重要な炎症性メディエーターの発現と活性を阻害する効果に起因します . 文献研究によると、多くのピリミジンが強力な抗炎症作用を示すことがわかっています .

新規ピリミジン類似体の合成

詳細なSAR(構造活性相関)分析と展望は、最小限の毒性で増強された抗炎症活性を有する新規ピリミジン類似体を合成するためのヒントを提供します . これは、“6-アミノピリジン-2-カルボキサミド”は、抗炎症剤として新しいピリミジン開発に潜在的に使用できることを示唆しています .

スペクトル研究

スペクトル研究の説明として、ピリジンカルボチオアミドが議論されています . IRスペクトルでは、3268 cm −1と3255 cm −1に2つの弱いピークが二次アミン(NH 2 )によるものとして現れ、NHCS基は3181 cm −1に弱い強度で現れ、中程度のピークは1622 cm −1(C=N)に現れます . これは、“6-アミノピリジン-2-カルボキサミド”はスペクトル研究に潜在的に使用できることを示唆しています。

作用機序

Target of Action

Similar compounds have been studied for their interaction with various biological targets

Biochemical Pathways

, it is known that similar compounds play a role in the biosynthetic pathways of vitamin B3 components. These components are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

生化学分析

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions between the aminopyridine and the active sites of the enzymes or proteins .

Cellular Effects

The cellular effects of 6-Aminopyridine-2-carboxamide are currently not well-documented. Aminopyridines have been shown to influence cell function in various ways. For instance, they have been implicated in the modulation of ion channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aminopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that aminopyridines can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Aminopyridine-2-carboxamide at different dosages in animal models have not been extensively studied. Aminopyridines have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Aminopyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Aminopyridines are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Aminopyridines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

6-aminopyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCLYUPGGZECHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326006 |

Source

|

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13538-41-5 |

Source

|

| Record name | 13538-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine](/img/structure/B80939.png)

![N-[(2-bromophenyl)methylideneamino]aniline](/img/structure/B80945.png)